molecular formula C14H15BrN2O4 B10867911 Ethyl 2-[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]propanoate

Ethyl 2-[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]propanoate

Cat. No.: B10867911
M. Wt: 355.18 g/mol
InChI Key: CXBJINCYGHFHPQ-UHFFFAOYSA-N
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Description

ETHYL 2-[3-(4-BROMOPHENYL)-2,4-DIOXO-1-IMIDAZOLIDINYL]PROPANOATE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a bromophenyl group attached to an imidazolidinyl ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[3-(4-BROMOPHENYL)-2,4-DIOXO-1-IMIDAZOLIDINYL]PROPANOATE typically involves multiple steps, starting with the preparation of the bromophenyl intermediate. One common method involves the bromination of a phenyl compound, followed by the introduction of the imidazolidinyl group through a series of condensation reactions. The final step involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[3-(4-BROMOPHENYL)-2,4-DIOXO-1-IMIDAZOLIDINYL]PROPANOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce phenyl derivatives.

Scientific Research Applications

ETHYL 2-[3-(4-BROMOPHENYL)-2,4-DIOXO-1-IMIDAZOLIDINYL]PROPANOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of ETHYL 2-[3-(4-BROMOPHENYL)-2,4-DIOXO-1-IMIDAZOLIDINYL]PROPANOATE involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The imidazolidinyl ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 3-(4-BROMOPHENYL)PROPANOATE: Similar structure but lacks the imidazolidinyl ring.

    METHYL 2-BROMO-3-(4-BROMOPHENYL)PROPIONATE: Contains a methyl ester instead of an ethyl ester and an additional bromine atom.

    ETHYL 2-(3-BROMOPHENYL)PROPANOATE: Similar structure but with a different substitution pattern on the phenyl ring.

Uniqueness

ETHYL 2-[3-(4-BROMOPHENYL)-2,4-DIOXO-1-IMIDAZOLIDINYL]PROPANOATE is unique due to the presence of both the bromophenyl group and the imidazolidinyl ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H15BrN2O4

Molecular Weight

355.18 g/mol

IUPAC Name

ethyl 2-[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]propanoate

InChI

InChI=1S/C14H15BrN2O4/c1-3-21-13(19)9(2)16-8-12(18)17(14(16)20)11-6-4-10(15)5-7-11/h4-7,9H,3,8H2,1-2H3

InChI Key

CXBJINCYGHFHPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)N1CC(=O)N(C1=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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